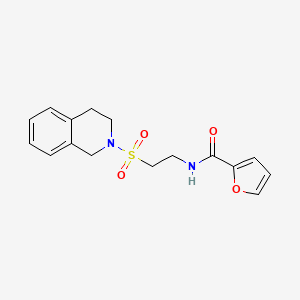
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)furan-2-carboxamide is an intricate organic compound that has captured significant attention in various scientific fields. With its unique structure comprising a furan-2-carboxamide core linked to a sulfonyl-ethyl chain, which is further bonded to 3,4-dihydroisoquinolin, this compound presents a remarkable platform for chemical, biological, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)furan-2-carboxamide generally involves multi-step organic synthesis techniques. A common route includes the initial formation of the furan-2-carboxamide followed by the introduction of the sulfonyl-ethyl chain through sulfonation reactions. The 3,4-dihydroisoquinoline moiety is then incorporated via alkylation under controlled temperature and pH conditions. Industrial Production Methods : Industrially, the production scales up these reactions using optimized catalysts, high-purity reagents, and continuous flow reactors to ensure high yield and purity. Advanced purification techniques like column chromatography and recrystallization are employed to obtain the final product.
化学反应分析
Types of Reactions: : N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)furan-2-carboxamide undergoes several types of reactions, such as:
Oxidation: : Primarily affecting the furan ring, producing furan-2-carboxylic acid derivatives.
Reduction: : Mostly occurs at the sulfonyl group leading to sulfinyl or thiol derivatives.
Substitution: : The ethyl chain and isoquinoline can undergo nucleophilic substitution. Common Reagents and Conditions : Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like hydroxide ions for substitution reactions. Major Products : The major products depend on the reaction type, with furan derivatives, sulfonyl derivatives, and various substituted isoquinolines being the primary outcomes.
科学研究应用
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)furan-2-carboxamide finds usage across multiple domains:
Chemistry: : Used as an intermediate in complex organic synthesis, particularly in the construction of heterocyclic compounds.
Biology: : Explored for its potential as a biochemical probe in studying sulfonamide interactions and as a precursor for biologically active molecules.
Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: : Utilized in the development of advanced materials, such as specialty polymers and catalysts.
作用机制
The mechanism of action of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)furan-2-carboxamide is multifaceted:
Molecular Targets: : The compound interacts with enzymes and receptors, particularly those involved in metabolic and signaling pathways.
Pathways Involved: : It modulates pathways related to inflammation and cell proliferation, contributing to its observed biological effects.
相似化合物的比较
Compared to other sulfonyl-containing furan and isoquinoline compounds, N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)furan-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Similar Compounds :
Furan-2-sulfonamide derivatives
3,4-dihydroisoquinoline analogs
Sulfonyl-ethyl containing carboxamides
属性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c19-16(15-6-3-10-22-15)17-8-11-23(20,21)18-9-7-13-4-1-2-5-14(13)12-18/h1-6,10H,7-9,11-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJVDPHRJAQXFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2894590.png)
![2-(1,7-dimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2894591.png)

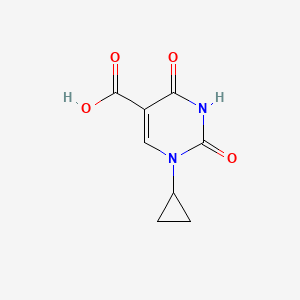
![N-[2-hydroxy-4-(methylsulfanyl)butyl]-1H-indole-2-carboxamide](/img/structure/B2894597.png)
![2,5-dichloro-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide](/img/structure/B2894599.png)
![1-(3,4-dimethylphenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2894600.png)
![1-Cyclopropyl-3-{[4-(trifluoromethyl)phenyl]methyl}-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2894601.png)
![methyl 4-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2894602.png)
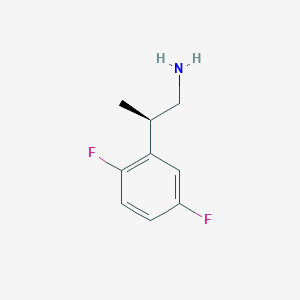
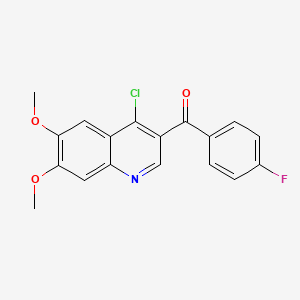
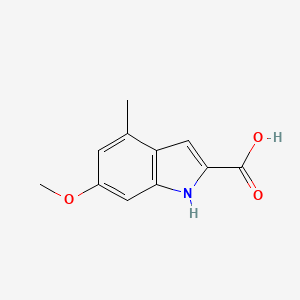
![Ethyl 2-[(prop-2-en-1-yl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2894610.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2894612.png)
